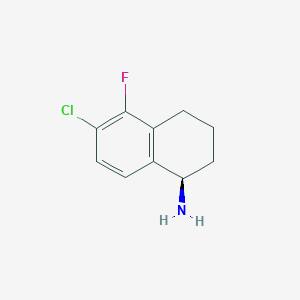

(R)-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Description

(R)-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1337141-78-2) is a chiral amine derivative of tetrahydronaphthalene with molecular formula C₁₀H₁₁ClFN and molecular weight 199.65 g/mol . The compound features a chloro group at position 6, a fluoro group at position 5, and an (R)-configured amine at the 1-position of the tetrahydronaphthalene scaffold.

Properties

Molecular Formula |

C10H11ClFN |

|---|---|

Molecular Weight |

199.65 g/mol |

IUPAC Name |

(1R)-6-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C10H11ClFN/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5,9H,1-3,13H2/t9-/m1/s1 |

InChI Key |

BLHNFCKNBBEKDO-SECBINFHSA-N |

Isomeric SMILES |

C1C[C@H](C2=C(C1)C(=C(C=C2)Cl)F)N |

Canonical SMILES |

C1CC(C2=C(C1)C(=C(C=C2)Cl)F)N |

Origin of Product |

United States |

Preparation Methods

a. Synthetic Routes

Several synthetic routes lead to the preparation of this compound. One common approach involves the asymmetric reduction of a precursor ketone using chiral catalysts. For example, the reduction of 6-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-one with a suitable reducing agent (such as lithium aluminum hydride) yields the desired amine.

b. Reaction Conditions

The reduction typically occurs under mild conditions, ensuring the preservation of stereochemistry. Solvents like ether or tetrahydrofuran are commonly used. The reaction temperature and time depend on the specific reagents and catalysts employed.

c. Industrial Production

In industry, large-scale production of this compound may involve continuous flow processes or batch reactions. Optimization of reaction conditions, catalysts, and purification methods is crucial for efficient synthesis.

Chemical Reactions Analysis

®-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: participates in various chemical reactions:

Reduction: It can undergo further reductions to form secondary amines or other derivatives.

Substitution: The chlorine and fluorine atoms make it susceptible to nucleophilic substitution reactions.

Cyclization: The compound’s bicyclic structure allows for intramolecular cyclizations.

Common reagents include reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., amines), and Lewis acids (e.g., aluminum chloride).

Scientific Research Applications

This compound finds applications in:

Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique structure.

Biological Studies: It may serve as a ligand for receptors or enzymes.

Industry: It could be a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely interacts with specific biological targets, affecting cellular processes or signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

The following table summarizes key structural analogues and their properties:

*Intermediate in sertraline synthesis.

Key Comparative Insights

Substituent Effects

- Halogen Position : The target compound’s Cl (position 6) and F (position 5) create distinct electronic effects compared to its positional isomer (Cl at 5, F at 6). Fluorine’s electronegativity may enhance hydrogen bonding, while chlorine’s size contributes to van der Waals interactions .

- Methyl vs.

Stereochemical Considerations

- The R-configuration in the target compound and its methyl analogue (CAS 1259690-75-9) contrasts with sertraline’s (1S,4S) stereochemistry. Enantiomeric purity is critical for pharmacological activity, as seen in SSRIs .

Biological Activity

(R)-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of interest due to its potential biological activities, particularly as a selective agonist for dopamine receptors. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClFN

- Molecular Weight : 199.65 g/mol

- CAS Number : 1337141-78-2

Dopamine Receptor Agonism

Research indicates that this compound exhibits selective activity towards the D3 dopamine receptor. In a study assessing various analogs for their effects on dopamine receptors, this compound demonstrated significant agonistic activity at the D3 receptor while showing limited interaction with D2 receptors. This selectivity is crucial for minimizing side effects commonly associated with broader-spectrum dopamine agonists.

Table 1: Dopamine Receptor Activity Comparison

| Compound | D3R Agonist Activity (EC50 in nM) | D2R Activity (EC50 in nM) | Notes |

|---|---|---|---|

| This compound | 710 ± 150 | Inactive | Selective D3R agonist |

| ML417 | 278 ± 62 | Inactive | Another selective D3R agonist |

| Compound 1 | 98 ± 21 | >100,000 | Weak D2R interaction |

The selectivity observed in this compound suggests its potential utility in treating neuropsychiatric disorders with fewer side effects compared to non-selective dopamine agonists .

Neuroprotective Effects

In addition to its receptor activity, this compound has been implicated in neuroprotection. Studies have shown that compounds with similar structures can protect dopaminergic neurons from degeneration. The neuroprotective mechanism may involve modulation of signaling pathways associated with neuronal survival and apoptosis .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its structural features. Modifications around the tetrahydronaphthalene core significantly influence its receptor binding affinity and selectivity. For instance, variations in halogen substitution patterns and functional groups can enhance or diminish its biological activity.

Table 2: Structure-Activity Relationships

| Modification Type | Effect on Activity |

|---|---|

| Halogen Substitution | Increased selectivity for D3R |

| Aryl Group Variation | Alters potency at D2R |

| Alkyl Chain Length | Modulates pharmacokinetics |

Case Studies and Research Findings

Recent studies have highlighted the promising pharmacological profile of this compound. For example:

- High-throughput Screening : A study conducted high-throughput screening to identify novel D3 receptor agonists and found that this compound effectively promoted β-arrestin translocation and G protein activation without significant off-target effects .

- Neurodegeneration Models : In models of neurodegeneration using induced pluripotent stem cells (iPSCs), compounds similar to (R)-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amines were shown to protect dopaminergic neurons from stress-induced apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.